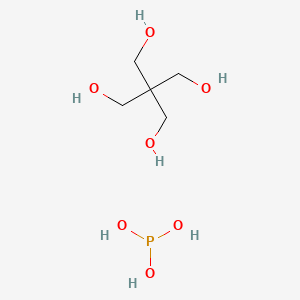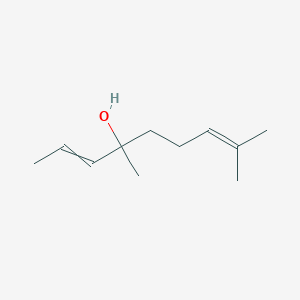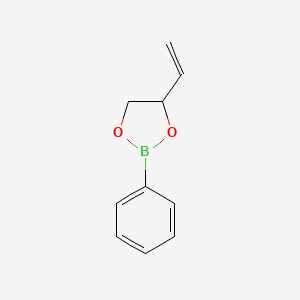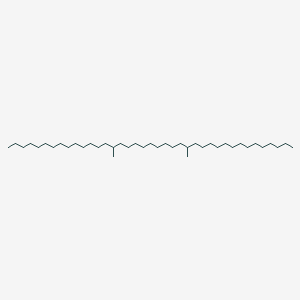dimethylsilane CAS No. 87681-18-3](/img/structure/B14390258.png)
[3,3-Dimethyl-1-(trimethylsilyl)butyl](fluoro)dimethylsilane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3,3-Dimethyl-1-(trimethylsilyl)butyldimethylsilane: is an organosilicon compound that features both silicon and fluorine atoms within its structure
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 3,3-Dimethyl-1-(trimethylsilyl)butyldimethylsilane typically involves the reaction of 3,3-dimethyl-1-butyne with trimethylsilyl chloride in the presence of a base such as sodium hydride. The reaction is carried out under an inert atmosphere to prevent oxidation and moisture interference. The product is then purified through distillation or recrystallization .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction is carried out in large reactors with precise control over temperature and pressure to ensure high yield and purity .
化学反应分析
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions, where the fluorine or trimethylsilyl groups are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenating agents, nucleophiles.
Major Products Formed:
Oxidation: Formation of alcohols, ketones, or carboxylic acids depending on the reaction conditions.
Reduction: Formation of alkanes or alkenes.
Substitution: Formation of various substituted organosilicon compounds.
科学研究应用
Chemistry:
- Used as a reagent in organic synthesis for the introduction of trimethylsilyl and fluoro groups into organic molecules.
- Acts as a precursor for the synthesis of more complex organosilicon compounds.
Biology:
- Investigated for its potential use in the development of silicon-based biomolecules and drugs.
Medicine:
- Potential applications in drug delivery systems due to its unique chemical properties.
Industry:
作用机制
The mechanism of action of 3,3-Dimethyl-1-(trimethylsilyl)butyldimethylsilane involves its ability to act as a nucleophile or electrophile in various chemical reactions. The silicon and fluorine atoms in the compound can participate in bond formation and cleavage, facilitating the synthesis of complex molecules. The molecular targets and pathways involved depend on the specific reaction and application .
相似化合物的比较
- 3,3-Dimethyl-1-trimethylsilyl-1-butyne
- 3,3-Dimethyl-1-butene
- 1-Butyne, 3,3-dimethyl-1-trimethylsilyl
Comparison:
- Uniqueness: 3,3-Dimethyl-1-(trimethylsilyl)butyldimethylsilane is unique due to the presence of both trimethylsilyl and fluoro groups, which impart distinct chemical properties compared to similar compounds.
- Reactivity: The compound exhibits different reactivity patterns due to the influence of the fluorine atom, which can affect the electronic properties of the molecule .
属性
CAS 编号 |
87681-18-3 |
|---|---|
分子式 |
C11H27FSi2 |
分子量 |
234.50 g/mol |
IUPAC 名称 |
(3,3-dimethyl-1-trimethylsilylbutyl)-fluoro-dimethylsilane |
InChI |
InChI=1S/C11H27FSi2/c1-11(2,3)9-10(13(4,5)6)14(7,8)12/h10H,9H2,1-8H3 |
InChI 键 |
MCGNVYMOVDWDFC-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(C)CC([Si](C)(C)C)[Si](C)(C)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1,4-Dioxaspiro[4.7]dodecan-6-one](/img/structure/B14390176.png)
![2-{[5-Oxo-4-(2-phenylhydrazinylidene)octyl]carbamoyl}benzoic acid](/img/structure/B14390189.png)


![1-Pentyl-8-oxabicyclo[3.2.1]oct-6-EN-3-one](/img/structure/B14390201.png)


![1-{4-[(Propane-2-sulfonyl)methyl]phenyl}propan-2-one](/img/structure/B14390220.png)


![Benzoic acid;[diethyl(methyl)silyl]methanol](/img/structure/B14390252.png)

![4-Chloro-2-hexyl-5-[(4-methylphenyl)methoxy]pyridazin-3(2H)-one](/img/structure/B14390263.png)

